5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1016686-46-6
VCID: VC7933325
InChI: InChI=1S/C9H8ClN3O2/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
SMILES: COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 1016686-46-6

Cat. No.: VC7933325

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine - 1016686-46-6

Specification

CAS No. 1016686-46-6
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C9H8ClN3O2/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
Standard InChI Key CMKALBAFLIKUDV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N
Canonical SMILES COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3,4-oxadiazole ring fused to a substituted phenyl group. The oxadiazole ring (C₂N₂O) is a five-membered heterocycle known for its electron-deficient nature, which enhances stability and facilitates nucleophilic substitution reactions. The phenyl ring is substituted with a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 2, creating a balance between electron-withdrawing and electron-donating effects.

Key Structural Features:

  • Oxadiazole Ring: Imparts rigidity and planar geometry, promoting π-π stacking interactions with aromatic residues in enzymes.

  • Chloro Substituent: Enhances hydrophobicity and dipole interactions, improving membrane permeability.

  • Methoxy Group: Increases solubility via hydrogen bonding while modulating electronic effects on the phenyl ring.

Physicochemical Data

The following table summarizes critical physicochemical properties validated through PubChem and experimental studies:

PropertyValueMethod/Source
Molecular FormulaC₉H₈ClN₃O₂PubChem
Molecular Weight225.63 g/molPubChem
CAS Registry Number1016686-46-6PubChem
IUPAC Name5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-aminePubChem
Melting Point215–217°C (decomposes)Experimental data
SolubilitySlightly soluble in DMSO, ethanolComputational prediction

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization of hydrazide precursors under controlled conditions. A widely adopted method proceeds as follows:

  • Hydrazide Formation: 5-Chloro-2-methoxybenzoic acid is treated with hydrazine hydrate to yield 5-chloro-2-methoxybenzohydrazide.

  • Cyclization: The hydrazide reacts with phosphorus oxychloride (POCl₃) at 120°C, forming the oxadiazole ring via intramolecular dehydration.

Reaction Equation:

C₈H₇ClO₃ (acid)+N₂H₄C₈H₉ClN₂O₂ (hydrazide)POCl₃C₉H₈ClN₃O₂+H₂O\text{C₈H₇ClO₃ (acid)} + \text{N₂H₄} \rightarrow \text{C₈H₉ClN₂O₂ (hydrazide)} \xrightarrow{\text{POCl₃}} \text{C₉H₈ClN₃O₂} + \text{H₂O}

Optimization Strategies:

  • Catalyst Selection: Replacing POCl₃ with PCl₅ reduces side reactions, improving yield by 12–15% .

  • Microwave Assistance: Reduces reaction time from 3 hours to 30 minutes, enhancing efficiency .

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis, achieving >90% purity. Automated systems minimize human error, while solvent recovery loops reduce waste .

Biological Activity and Mechanism of Action

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). At 50 µM, it reduces microbial viability by 70–80%, comparable to fluconazole .

Proposed Mechanism:

  • Disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.

  • Inhibition of ergosterol biosynthesis in fungi, analogous to azole antifungals .

Acetylcholinesterase (AChE) Inhibition

The compound inhibits AChE (IC₅₀ = 45 µM), a target for Alzheimer’s disease therapy. Docking studies reveal hydrogen bonds between the oxadiazole amine and Tyr121 in the catalytic site .

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Substituent effects enable binding to GSK-3β (IC₅₀ = 32 µM), a kinase implicated in neurodegenerative diseases. The methoxy group stabilizes interactions with Val135 via van der Waals forces .

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Bioactivity

  • Chloro Group: Increases lipophilicity (logP = 2.8), enhancing blood-brain barrier penetration .

  • Methoxy Group: Lowers topological polar surface area (TPSA = 65 Ų), improving oral bioavailability .

Comparative Analysis with Analogues

CompoundAChE IC₅₀ (µM)Anticancer IC₅₀ (µM)
5-(4-Nitrophenyl) analogue3828 (HCT-116)
5-(4-Methoxyphenyl) analogue5235 (MCF-7)
Target Compound4518 (HCT-116)

The target compound’s 5-Cl-2-OCH₃ substitution optimizes enzyme affinity and cytotoxicity, outperforming analogues with single substituents .

Applications and Future Directions

Pharmaceutical Development

  • Antimicrobial Agents: Formulated as topical creams for resistant infections.

  • Anticancer Therapeutics: Nanoencapsulation in liposomes improves tumor targeting .

Agricultural Chemistry

Derivatives show promise as eco-friendly fungicides, reducing crop losses by 40% in field trials .

Research Challenges

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 hours) necessitates prodrug strategies.

  • Toxicity Profiling: Chronic exposure studies in rodents indicate mild hepatotoxicity at >100 mg/kg .

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